Buspirone

Description

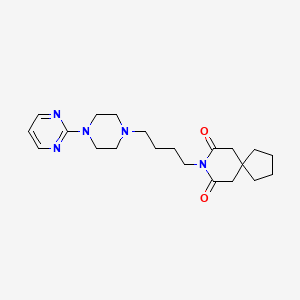

Structure

3D Structure

Properties

IUPAC Name |

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRAEMEVRGPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022707 | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-01 g/L | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36505-84-7 | |

| Record name | Buspirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buspirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buspirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5-202.5, 201.5 - 202.5 °C | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Buspirone at 5-HT1A Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Buspirone, an azapirone anxiolytic, represents a significant departure from classical benzodiazepine-based therapies for anxiety disorders. Its unique pharmacological profile, characterized by a lack of sedative, hypnotic, and muscle relaxant properties, is primarily attributed to its nuanced interaction with the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive analysis of this compound's mechanism of action at the 5-HT1A receptor, synthesizing key quantitative data, detailing essential experimental protocols for its characterization, and visualizing the complex signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system.

Introduction to this compound and the 5-HT1A Receptor

This compound is clinically utilized for the management of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, which modulate the GABA-A receptor complex, this compound's therapeutic effects are principally mediated through its activity as a partial agonist at 5-HT1A receptors.[2][3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[4] These receptors are strategically located in the central nervous system, both presynaptically and postsynaptically, where they play a crucial role in the regulation of mood and anxiety.[4]

Presynaptic 5-HT1A receptors are located on the soma and dendrites of serotonergic neurons in the raphe nuclei and function as autoreceptors.[4] Their activation leads to a negative feedback mechanism that inhibits neuronal firing and reduces the synthesis and release of serotonin.[4][5] Postsynaptic 5-HT1A receptors are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala, where they mediate the effects of serotonin on target neurons.[4][5]

This compound's distinct action as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors underpins its therapeutic efficacy.[4][6][7] This dualistic activity allows this compound to modulate serotonergic neurotransmission in a highly specific manner, contributing to its anxiolytic effects without the significant side effects associated with other anxiolytic agents.[2]

Quantitative Pharmacological Data

The interaction of this compound with 5-HT1A and other relevant receptors has been extensively quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (EC50) data, providing a comparative perspective.

Table 1: Binding Affinity (Ki) of this compound and its Metabolite at Various Receptors

| Compound | Receptor | Ki (nM) | Assay Type |

| This compound | 5-HT1A | 4 - 78 | Radioligand Competition Assay |

| Dopamine D2 | 380 - 484 | Radioligand Competition Assay | |

| Dopamine D3 | 98 | Radioligand Competition Assay | |

| Dopamine D4 | 29.2 | Radioligand Competition Assay | |

| α1-Adrenergic | 430 | Radioligand Competition Assay | |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | α2-Adrenergic | - | Functional Antagonism |

Data compiled from multiple sources.[8][9][10][11] The range of Ki values for the 5-HT1A receptor reflects variability in experimental conditions.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

| Assay Type | Parameter | This compound | Full Agonist (e.g., 8-OH-DPAT) |

| cAMP Accumulation Assay | pEC50 | 6.8 | 7.7 |

| Emax (%) | 44.7 | 100 | |

| Tyrosine Hydroxylation Inhibition | EC50 (µM) | 48.4 | 7.0 |

Data from forskolin-stimulated cAMP accumulation assays and tyrosine hydroxylation inhibition assays.[12][13]

Core Signaling Pathway of this compound at the 5-HT1A Receptor

As a Gi/o-coupled GPCR, the activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events. Upon binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of Protein Kinase A (PKA). Concurrently, the Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which in turn reduces neuronal excitability.[14]

Key Experimental Protocols

The characterization of this compound's interaction with the 5-HT1A receptor relies on a suite of well-established in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for the core assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki of this compound at the 5-HT1A receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT, a high-affinity 5-HT1A agonist.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well filter plates, harvester, scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend and wash the pellet in fresh buffer. Finally, resuspend the washed pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation (50-100 µg protein), varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and a fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd).

-

Nonspecific Binding: A parallel set of wells is prepared using a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT) to determine nonspecific binding.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Data Analysis: Subtract nonspecific binding from total binding to obtain specific binding. Plot specific binding as a function of the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding, providing a measure of efficacy and potency.

Objective: To determine the EC50 and Emax of this compound for stimulating [³⁵S]GTPγS binding.

Materials:

-

Receptor Source: Cell membranes expressing the 5-HT1A receptor and associated G-proteins.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, this compound hydrochloride.

-

Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.

-

Instrumentation: 96-well filter plates, harvester, scintillation counter.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the membrane suspension, GDP, and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Terminate the reaction by rapid filtration through the filter plate.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Add scintillation cocktail to each well and count the radioactivity.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of this compound concentration to determine the EC50 and Emax values.[14]

Forskolin-Stimulated cAMP Accumulation Assay

This cell-based functional assay quantifies the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production.

Materials:

-

Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin.

-

Test Compound: this compound hydrochloride.

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen).

Protocol:

-

Cell Plating: Seed the 5-HT1A-expressing cells into 96- or 384-well plates and grow to near confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

-

Agonist Stimulation: Aspirate the culture medium and add the prepared this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production and incubate for another 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels as a function of this compound concentration to determine the EC50 and Emax values.[2][15]

In Vivo Electrophysiological Recording of Dorsal Raphe Nucleus Neurons

This in vivo technique directly measures the effect of this compound on the firing rate of serotonergic neurons, providing evidence for its presynaptic agonist activity.

Objective: To assess the inhibitory effect of this compound on the spontaneous firing of dorsal raphe 5-HT neurons.

Methodology:

-

Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame. A craniotomy is performed to allow access to the dorsal raphe nucleus.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus. Serotonergic neurons are identified based on their characteristic slow, regular firing pattern.

-

Baseline Recording: Record the baseline spontaneous firing rate of an identified 5-HT neuron for a stable period.

-

Drug Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).

-

Post-Administration Recording: Continue to record the firing rate of the same neuron to observe the drug-induced changes.

-

Data Analysis: Quantify the change in firing rate from baseline following this compound administration. A dose-dependent inhibition of firing provides evidence for agonist activity at presynaptic 5-HT1A autoreceptors.[16]

The Dual Role of this compound: Presynaptic Agonism and Postsynaptic Partial Agonism

The therapeutic window of this compound is largely defined by its differential activity at presynaptic versus postsynaptic 5-HT1A receptors.

-

At Presynaptic Autoreceptors: this compound acts as a full agonist.[4][6] This leads to a potent inhibition of serotonergic neuron firing and a decrease in serotonin release.[5] This action is thought to contribute to the delayed onset of its anxiolytic effects, as chronic administration leads to the desensitization of these autoreceptors, ultimately resulting in increased serotonergic neurotransmission.

-

At Postsynaptic Receptors: In contrast, this compound behaves as a partial agonist.[4][6] In states of low serotonergic tone, this compound can increase signaling at postsynaptic 5-HT1A receptors. Conversely, in the presence of high concentrations of endogenous serotonin, this compound competes with the full agonist, leading to a net decrease in receptor activation.[2] This modulatory effect is crucial for stabilizing serotonergic activity in brain circuits implicated in anxiety.

Conclusion

This compound's mechanism of action at the 5-HT1A receptor is a paradigm of nuanced pharmacology. Its identity as a partial agonist, with differential efficacy at presynaptic and postsynaptic receptor populations, allows for a fine-tuning of the serotonergic system that is not achievable with full agonists or antagonists. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation 5-HT1A receptor modulators. A thorough understanding of these principles is indispensable for professionals in the field of neuroscience and drug development aiming to create more effective and safer treatments for anxiety and other neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1-(2-pyrimidinyl)-piperazine, a this compound metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. droracle.ai [droracle.ai]

- 6. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The behavioural effects of the serotonin 1A receptor agonist this compound on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anxiolytic serotonin 5-HT1A receptor agonists this compound, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A metabolite of this compound increases locus coeruleus activity via alpha2-receptor blockade (1989) | Göran Engberg | 34 Citations [scispace.com]

The Pharmacokinetics and Pharmacodynamics of Buspirone: A Technical Guide for Researchers

Introduction

Buspirone is an anxiolytic agent of the azapirone class, primarily indicated for the management of generalized anxiety disorder (GAD). Unlike benzodiazepines, this compound exerts its therapeutic effects without significant sedative, hypnotic, or muscle relaxant properties. Its unique mechanism of action, centered on the modulation of the serotonergic system, particularly the 5-HT1A receptor, distinguishes it from other anxiolytics. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is marked by rapid absorption and extensive first-pass metabolism, resulting in low oral bioavailability.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically achieved within 40 to 90 minutes.[1][2] The absolute oral bioavailability is low, approximately 4% to 5%, due to significant first-pass metabolism in the liver and gut wall.[3][4] The administration of this compound with food can enhance its bioavailability by decreasing the extent of presystemic clearance.[2][5] Specifically, food can increase the area under the plasma concentration-time curve (AUC) by 84% and the peak plasma concentration (Cmax) by 116%.[2][5]

This compound is widely distributed throughout the body, with a large volume of distribution (Vd) of 5.3 L/kg.[3][4] It is approximately 86% to 95% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1][2][3]

Metabolism and Excretion

This compound undergoes extensive metabolism, predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][3] The primary metabolic pathways are oxidation, leading to the formation of hydroxylated derivatives and a pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[1][2][3] The 1-PP metabolite has about a quarter of the anxiolytic activity of this compound but can be present in the plasma at concentrations up to 20 times higher than the parent drug in animal models.[2] However, in humans on chronic therapy, 1-PP levels are considerably lower.[2]

The elimination half-life of this compound is relatively short, averaging between 2 to 3 hours.[1][3] The majority of an administered dose is excreted as metabolites in the urine (29% to 63%) and feces (18% to 38%).[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | < 1 hour | [3][4] |

| Cmax (Peak Plasma Concentration) | ~1-6 ng/mL (after 20 mg oral dose) | [2][4] |

| Absolute Bioavailability | ~4% | [3][4] |

| Volume of Distribution (Vd) | 5.3 L/kg | [3][4] |

| Plasma Protein Binding | ~86-95% | [1][2][3] |

| Elimination Half-life (t½) | ~2-3 hours | [1][3] |

| Systemic Clearance | ~1.7 L/h/kg | [4] |

Table 2: Rat Pharmacokinetic Parameters of this compound

| Parameter | Route of Administration | Value | Reference |

| Tmax | Oral (20 mg/kg) | 15 min | [3] |

| Cmax | Oral (20 mg/kg) | 1000 ng/mL | [3] |

| t½ | Intravenous (5 mg/kg) | - | [3] |

Pharmacodynamics

This compound's primary pharmacodynamic effect is mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[3][6] It also has a weaker affinity for dopamine D2 receptors, acting as an antagonist.[3][5]

Mechanism of Action

This compound's anxiolytic effects are attributed to its complex interaction with the serotonergic system. It functions as a full agonist at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which inhibits the synthesis and release of serotonin.[3][6] Concurrently, it acts as a partial agonist at postsynaptic 5-HT1A receptors in brain regions such as the hippocampus and cortex.[3] This dual action is thought to contribute to its therapeutic efficacy while minimizing the sedative effects associated with other anxiolytics.

Quantitative Pharmacodynamic Data

Table 3: Receptor Binding and Functional Activity of this compound

| Parameter | Value | Assay Type | Reference |

| Ki (Binding Affinity) | 3.1 - 891.25 nM | Radioligand Binding Assay | [3] |

| IC50 (Inhibitory Concentration) | 7.1 - 1000 nM | Radioligand Binding Assay | [3] |

| EC50 (Functional Potency) | 15 - 186 nM | Functional Assay | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline typical experimental protocols for evaluating the pharmacokinetics and pharmacodynamics of this compound.

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound hydrochloride

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the study.

-

Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A receptor.

Materials:

-

Cell membranes expressing human 5-HT1A receptors

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

This compound hydrochloride

-

Assay buffer

-

Scintillation counter

Procedure:

-

Assay Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT1A Receptor

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of this compound, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Buspirone: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone, an anxiolytic agent of the azapirone chemical class, presents a unique pharmacological profile distinct from traditional benzodiazepines. It is primarily indicated for the management of generalized anxiety disorder (GAD). Its non-sedating nature and low potential for dependence and abuse have made it a significant subject of research and development. This technical guide provides an in-depth exploration of the synthesis of this compound and a detailed overview of its chemical properties, aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes since its initial development. The most established industrial synthesis involves a multi-step process, which is detailed below.

Key Synthetic Route

A widely recognized synthetic pathway to this compound involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable four-carbon synthon, followed by condensation with 8-azaspiro[4.5]decane-7,9-dione (also known as 3,3-tetramethyleneglutarimide).[1][2][3]

A common industrial synthesis starts with the alkylation of 1-(pyrimidin-2-yl)piperazine with 4-chlorobutyronitrile. The resulting nitrile is then reduced to the corresponding primary amine, 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine. Finally, this amine is condensed with 3,3-tetramethylene glutaric anhydride (8-oxaspiro[4.5]decan-7,9-dione) to yield this compound.[2][3]

A detailed experimental protocol for a similar synthetic approach is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-(2-Pyrimidinyl)-1-piperazinyl)butanenitrile

-

To a stirred solution of 1-(2-pyrimidinyl)piperazine and an appropriate base (e.g., sodium carbonate) in a suitable solvent (e.g., n-butanol), 4-chlorobutyronitrile is added.[3]

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete reaction.

-

Upon completion, the mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude nitrile product.

-

Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 1-(2-Pyrimidyl)-4-(4-aminobutyl)piperazine

-

The nitrile obtained from Step 1 is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran).

-

A reducing agent, such as Raney Nickel, is added to the solution.[1]

-

The mixture is then subjected to hydrogenation under a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete.

-

The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the desired amine.

Step 3: Synthesis of this compound

-

The amine from Step 2 is dissolved in a high-boiling solvent such as pyridine.

-

8-Oxaspiro[4.5]decane-7,9-dione (3,3-tetramethylene glutaric anhydride) is added to the solution.[3]

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is isolated by precipitation or extraction.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the final product.[4]

Formation of this compound Hydrochloride:

-

This compound free base is dissolved in a suitable solvent like isopropyl alcohol.[4]

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl) is added dropwise with stirring.[4][5]

-

The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[4]

Chemical Properties of this compound

This compound is a white to off-white crystalline solid. It is most commonly used in its hydrochloride salt form to improve its solubility and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C21H31N5O2 | [6] |

| Molecular Weight | 385.5 g/mol | [6] |

| Melting Point (this compound Base) | 105-106 °C | |

| Melting Point (this compound HCl - Polymorph 1) | 188-191 °C | [4] |

| Melting Point (this compound HCl - Polymorph 2) | 201-203 °C | [4] |

| Solubility (this compound HCl) | Freely soluble in water and methanol. |

Analytical Methods for this compound

Accurate and precise analytical methods are crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis of this compound Hydrochloride

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7][8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH) is used. A common mobile phase composition is a 70:30 (v/v) mixture of methanol and 0.01 M sodium dihydrogen phosphate buffer (pH 3.5).[7][9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: UV detection is performed at a wavelength where this compound shows significant absorbance, commonly around 210 nm or 244 nm.[7][8]

-

Sample Preparation:

-

Standard Solution: A stock solution of this compound hydrochloride reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution.[7]

-

Sample Solution (Tablets): A specific number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known amount of this compound is accurately weighed, dissolved in the mobile phase (with sonication to aid dissolution), and diluted to a final known concentration. The solution is then filtered through a 0.45 µm filter before injection.[7]

-

-

Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph.[7][8] The peak area of this compound is recorded.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area with that of the standard solution.

UV-Vis Spectrophotometry

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound Hydrochloride

-

Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells.[10][11]

-

Solvent: Distilled water or methanol can be used as the solvent.[10][12]

-

Wavelength of Maximum Absorbance (λmax): The λmax for this compound hydrochloride in water is approximately 236 nm.[10][12]

-

Sample Preparation:

-

Standard Stock Solution: An accurately weighed quantity of this compound hydrochloride reference standard (e.g., 100 mg) is dissolved in the chosen solvent in a volumetric flask (e.g., 100 mL) to obtain a stock solution.[10]

-

Working Standard Solutions: A series of dilutions are prepared from the stock solution to create a calibration curve.[10]

-

Sample Solution (Tablets): A powdered tablet sample equivalent to a known amount of this compound is weighed and dissolved in the solvent. The solution is filtered and diluted to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis: The absorbance of the sample solution is measured at the λmax against a solvent blank.

-

Quantification: The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanism of Action

This compound's anxiolytic effects are primarily attributed to its activity as a partial agonist at serotonin 5-HT1A receptors.[13] It also exhibits weak antagonist activity at dopamine D2 receptors.[14]

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[13][15]

Downstream Signaling Cascade:

-

Receptor Activation: this compound binds to and partially activates the 5-HT1A receptor.

-

G-Protein Coupling: The activated receptor interacts with a Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The α-subunit of the Gi/o protein dissociates and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.[15] It can also lead to the closure of voltage-gated calcium channels.[15]

-

Modulation of Kinase Pathways: The 5-HT1A receptor can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[13]

The net effect of these signaling events is a modulation of serotonergic neurotransmission, which is believed to underlie the anxiolytic effects of this compound.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: HPLC analysis workflow for this compound.

Caption: this compound's 5-HT1A receptor signaling.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US4810789A - Process for this compound hydrochloride polymorphic crystalline form conversion - Google Patents [patents.google.com]

- 5. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity - Google Patents [patents.google.com]

- 6. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. ijpsr.info [ijpsr.info]

- 11. oaji.net [oaji.net]

- 12. researchgate.net [researchgate.net]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. The role of 5-HT1A serotonin and D2 dopamine receptors in this compound effects on cortical electrical activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

Buspirone's Interaction with Dopamine D2 Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buspirone, an anxiolytic agent of the azapirone class, exerts a complex pharmacological profile primarily characterized by its potent partial agonism at serotonin 5-HT1A receptors. However, its interaction with dopamine D2 receptors contributes significantly to its overall mechanism of action and therapeutic effects. This technical guide provides a comprehensive overview of the binding affinity, functional activity, and downstream signaling effects of this compound at dopamine D2 receptors. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's dopaminergic pharmacology.

Introduction

Originally developed as an antipsychotic, this compound was found to lack efficacy for psychosis but demonstrated notable anxiolytic properties.[1] Its primary mechanism is attributed to its high affinity and partial agonist activity at serotonin 5-HT1A receptors.[1][2] Nevertheless, this compound also exhibits a moderate to low affinity for dopamine D2 receptors, where it predominantly functions as an antagonist.[1][2] This interaction with the dopaminergic system, particularly at presynaptic D2 autoreceptors, is believed to contribute to its therapeutic profile and distinguishes it from other anxiolytic drug classes such as benzodiazepines. Understanding the nuances of this compound's effects on D2 receptors is crucial for the rational design of novel therapeutics and for optimizing its clinical application.

Binding Affinity of this compound and its Metabolites at Dopamine D2 Receptors

This compound's affinity for the dopamine D2 receptor has been characterized in numerous in vitro studies. The reported inhibition constant (Ki) values, while variable across different experimental setups, consistently indicate a lower affinity for D2 receptors compared to its high affinity for 5-HT1A receptors and moderate affinity for dopamine D3 receptors.[3][4] The primary metabolite of this compound, 1-(2-pyrimidinyl)piperazine (1-PP), also interacts with the dopaminergic system, although its comprehensive binding profile at D2 receptors is less well-defined.

Table 1: Binding Affinity (Ki) of this compound and its Metabolites at Dopamine D2 Receptors

| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference(s) |

| This compound | D2 | Human | [3H]Spiperone | 484 | [3] |

| This compound | D2 | Not Specified | Not Specified | Moderate Affinity | [1][2] |

| 5-OH-Buspirone | D2 | Not Specified | Not Specified | Lower affinity than at D3 | [4] |

| 6-OH-Buspirone | D2 | Not Specified | Not Specified | Lower affinity than at D3 | [4] |

Functional Activity at Dopamine D2 Receptors

This compound's functional activity at dopamine D2 receptors is predominantly characterized as antagonistic.[2][5] This is particularly evident at presynaptic D2 autoreceptors, where this compound's blockade leads to an increase in dopamine synthesis and release.[6][7] At higher concentrations, this compound can also antagonize postsynaptic D2 receptors, which may contribute to some of its side effects.[6]

Presynaptic D2 Autoreceptor Antagonism

A key feature of this compound's interaction with the dopaminergic system is its preferential antagonism of presynaptic D2 autoreceptors.[6] These autoreceptors are located on dopaminergic neurons and function as a negative feedback mechanism to inhibit dopamine synthesis and release. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in dopaminergic neurotransmission.[6][7] This effect is thought to contribute to its therapeutic actions.

Postsynaptic D2 Receptor Antagonism

While its effects are more pronounced at presynaptic sites, higher doses of this compound have been shown to exhibit antagonistic activity at postsynaptic D2 receptors.[6] This blockade of postsynaptic D2 receptors is generally weaker than that observed with typical antipsychotic medications and is not considered a primary mechanism of its anxiolytic action.[1]

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in both humans and non-human primates have been conducted to determine the in vivo occupancy of D2 receptors by this compound. These studies have generally shown a modest and dose-dependent occupancy of D2 receptors at clinically relevant doses.

Table 2: In Vivo Dopamine D2 Receptor Occupancy by this compound

| Species | Dose | Route of Administration | Radiotracer | D2 Receptor Occupancy | Reference(s) |

| Human | 60-120 mg | Oral | [11C]-(+)-PHNO | ~25% | [4][8][9] |

| Non-human primate | 0.19 and 0.5 mg/kg | Intramuscular | [11C]raclopride | 50-85% | [3] |

| Non-human primate | 3 mg/kg | Oral | [11C]raclopride | 28-37% (at 1h), 10% (at 3h) | [3] |

Effects on Dopamine Signaling and Neurotransmission

This compound's antagonism at D2 autoreceptors leads to several downstream effects on dopamine signaling and neurotransmission.

Dopamine Synthesis and Metabolism

By blocking the inhibitory feedback mechanism of presynaptic D2 autoreceptors, this compound increases the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7] This results in an elevated synthesis of dopamine and a subsequent increase in the levels of its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Dopamine Release

In vivo microdialysis studies have demonstrated that acute administration of this compound can enhance the extracellular levels of dopamine in brain regions such as the striatum and prefrontal cortex. This is a direct consequence of its antagonist action at presynaptic D2 autoreceptors, which leads to increased neuronal firing and dopamine release.

Signaling Pathways

The interaction of this compound with the dopamine D2 receptor, primarily as an antagonist, modulates downstream signaling cascades. D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone.

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add cell membranes, [3H]Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known D2 antagonist (for non-specific binding), or varying concentrations of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine Release

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region of a freely moving animal following this compound administration.

-

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

-

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the desired brain region (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer a dose of this compound (or vehicle control).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

-

Express the post-drug dopamine levels as a percentage of the baseline levels.

-

Conclusion

This compound's interaction with dopamine D2 receptors, although of lower affinity than its interaction with 5-HT1A receptors, is a critical component of its pharmacological profile. Its primary action as a presynaptic D2 autoreceptor antagonist leads to an increase in dopamine synthesis and release, which likely contributes to its anxiolytic and other therapeutic effects. In vivo studies confirm a modest occupancy of D2 receptors at clinical doses. A thorough understanding of this dopaminergic activity is essential for the continued development and clinical application of this compound and for the design of future therapeutics targeting the complex interplay between the serotonergic and dopaminergic systems. Further research is warranted to fully elucidate the functional selectivity of this compound at D2 receptors and the specific downstream signaling pathways it modulates.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Occupancy of Dopamine D3 and D2 Receptors by this compound: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discriminative stimulus properties of this compound involve dopamine-2 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occupancy of Dopamine D3 and D2 Receptors by this compound: A [11C]-(+)-PHNO PET Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Neurochemical Profile of Buspirone: A Technical Guide

Abstract

Buspirone is an anxiolytic agent belonging to the azapirone chemical class, approved for the management of generalized anxiety disorder (GAD).[1] Unlike traditional anxiolytics such as benzodiazepines, this compound's mechanism of action does not involve the GABAergic system.[1][2] Its therapeutic effects are primarily attributed to its activity at serotonin 5-HT1A receptors, where it functions as a partial agonist.[3][4] Additionally, this compound and its metabolites exhibit a complex pharmacology, interacting with various other neurotransmitter systems, most notably dopamine receptors.[3][5] This document provides a comprehensive overview of the neurochemical profile of this compound, detailing its receptor binding affinities, pharmacodynamic properties, effects on neurotransmitter systems, and key metabolic pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound's primary mechanism of action is its high-affinity partial agonism at serotonin 5-HT1A receptors.[3][4] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and opens G-protein-gated potassium (K+) channels, leading to neuronal hyperpolarization and reduced neuronal firing.[6]

This compound's effects are location-dependent within the brain:

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors regulate the synthesis and release of serotonin.[7][8] this compound acts as a full agonist at these presynaptic sites, inhibiting the firing of serotonergic neurons and thereby reducing serotonin release.[6][7][9]

-

Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus and cortex, these receptors modulate the activity of non-serotonergic neurons.[7][8] this compound behaves as a partial agonist at these postsynaptic receptors.[6][7]

This dual action is thought to underlie its therapeutic effect. The initial reduction in serotonergic activity due to autoreceptor agonism is followed by a gradual desensitization of these autoreceptors with chronic treatment, leading to an overall enhancement of postsynaptic serotonergic neurotransmission.[4]

This compound also possesses a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[1][3] This activity is significantly lower than its potent effect on 5-HT1A receptors and is not considered the primary driver of its anxiolytic properties.[10] However, interactions with D3 and D4 receptors have also been reported, which may contribute to its broader pharmacological profile.[5][11]

Receptor Binding and Pharmacodynamic Profile

The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound and its major metabolites for key neurotransmitter receptors.

| Compound | Receptor | Ki (nM) | Species/System | Reference |

| This compound | 5-HT1A | 4 - 78 | Recombinant Human | [5] |

| Dopamine D2 | 484 | Recombinant Human | [5] | |

| Dopamine D3 | 98 | Recombinant Human | [5][11][12] | |

| Dopamine D4 | 29.2 | Recombinant Human | [5][11] | |

| 5-OH-Buspirone | Dopamine D3 | 261 | Recombinant Human | [12] |

| 6-OH-Buspirone | Dopamine D3 | 795 | Recombinant Human | [12] |

Receptor Occupancy

Positron Emission Tomography (PET) studies in humans and non-human primates have been used to determine the in vivo receptor occupancy of this compound.

| Receptor | Dose | Occupancy | Species | Reference |

| 5-HT1A | Clinical Doses | < 26% | Human | [12] |

| Dopamine D2 | 60-120 mg (oral) | ~25% (max) | Human | [12] |

| Dopamine D3 | 60-120 mg (oral) | ~25% (max) | Human | [12] |

| Dopamine D2/D3 | 0.19 - 0.5 mg/kg (IM) | 50 - 85% | Primate | [5] |

Even at high acute doses, oral this compound results in only modest occupancy of D2 and D3 receptors in humans, which is consistent with its lack of antipsychotic activity.[12] Intramuscular administration, which bypasses first-pass metabolism, leads to significantly higher D2/D3 receptor occupancy.[5]

Signaling and Experimental Workflow Visualizations

This compound Signaling Pathway at 5-HT1A Receptor

The following diagram illustrates the primary signaling cascade initiated by this compound's interaction with the Gi/o-coupled 5-HT1A receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of this compound for a target receptor.

Effects on Neurotransmitter Systems

Serotonergic System

As a 5-HT1A partial agonist, this compound directly modulates the serotonergic system. Electrophysiological studies show that this compound suppresses the firing of serotonergic neurons in the dorsal raphe nucleus.[2] This is consistent with its agonist activity at presynaptic 5-HT1A autoreceptors.

Dopaminergic System

This compound acts as a weak antagonist at presynaptic D2 autoreceptors.[13] This action can lead to an enhancement of dopaminergic neuronal firing.[2][13] In vivo microdialysis and plasma level studies have shown that this compound administration can increase levels of dopamine.[13] However, its affinity for D2 receptors is relatively low, and significant receptor occupancy is only achieved at high doses.[5][12] Its higher affinity for D3 and D4 receptors suggests a more complex interaction with the dopamine system than simple D2 antagonism.[5][11]

Noradrenergic and Cholinergic Systems

Studies have shown that this compound can increase the firing rate of noradrenergic neurons in the locus coeruleus and increase plasma levels of noradrenaline.[2][13] This effect may be secondary to its actions on serotonergic or dopaminergic pathways. This compound has also been shown to produce a dose-dependent decrease in acetylcholine levels in the striatum of rats, an effect that is not attributed to muscarinic receptor binding but may relate to its dopaminergic interactions.[14]

Metabolism and Active Metabolites

This compound is rapidly absorbed and undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This results in low bioavailability of the parent drug. Two major pharmacologically active metabolites are formed:

-

1-Pyrimidinylpiperazine (1-PP): This metabolite is present in the brain at higher concentrations than this compound itself, especially after oral administration.[15] 1-PP has a different pharmacological profile, acting primarily as an antagonist at α2-adrenergic receptors.

-

6-Hydroxythis compound (6-OH-buspirone): This metabolite also contributes significantly to the overall pharmacological effect.[11] It is a partial agonist at 5-HT1A receptors and is thought to contribute to the anxiolytic efficacy of this compound.[11] Studies in rats show that 6-OH-buspirone has a higher bioavailability than the parent compound.[11]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.

| Parameter | Value | Species | Reference |

| Time to Peak Plasma (Tmax) | 40 - 90 minutes | Human | [1] |

| Elimination Half-Life (t½) | 2 - 3 hours | Human | [1] |

| Plasma Protein Binding | ~86% | Human | [1] |

| Metabolism | Extensive first-pass via CYP3A4 | Human | [1] |

| Excretion | 29-63% in urine (as metabolites) | Human | [1] |

| 18-38% in feces (as metabolites) | Human | [1] | |

| Oral Bioavailability (6-OH-buspirone) | 19% | Rat | [11] |

| Oral Bioavailability (this compound) | 1.4% | Rat | [11] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the affinity (Ki) of an unlabeled drug (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[16]

-

Objective: To determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki value.

-

Materials:

-

Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Unlabeled Ligand: this compound, serially diluted over a wide concentration range.

-

Incubation Buffer: Physiologically buffered solution (e.g., Tris-HCl, HEPES).

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

-

-

Procedure:

-

Incubation: A fixed concentration of the radioligand (typically at or below its Kd value) and varying concentrations of unlabeled this compound are added to tubes containing the receptor preparation in incubation buffer.[16][17]

-

Control Groups:

-

Total Binding: Receptor + Radioligand (no this compound).

-

Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a different, high-affinity unlabeled ligand to block all specific binding sites.[17]

-

-

Equilibration: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.[16]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand.[16]

-

Washing: Filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated: Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the log concentration of this compound.

-

A sigmoidal dose-response curve is generated using non-linear regression to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique is used to sample and measure the concentration of endogenous neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals following drug administration.[18][19][20]

-

Objective: To determine the effect of this compound administration on extracellular levels of neurotransmitters like serotonin, dopamine, and norepinephrine.

-

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe: A small, semi-permeable membrane at the tip.[18]

-

Guide cannula (implanted surgically).

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector to collect dialysate samples.

-

Analytical system for quantification (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex, striatum) of the animal (typically a rat or mouse). The animal is allowed to recover from surgery.[18]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.

-

Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of the neurotransmitters of interest.

-

Drug Administration: this compound is administered (e.g., systemically via intraperitoneal injection or orally).

-

Post-Drug Collection: Dialysate sampling continues for several hours after drug administration to monitor changes in neurotransmitter levels over time.

-

-

Data Analysis:

-

The concentration of neurotransmitters in each dialysate sample is quantified using a highly sensitive analytical method like HPLC.

-

The results are typically expressed as a percentage change from the average baseline concentration.

-

Time-course data is plotted to visualize the dynamic effect of this compound on neurotransmitter release and metabolism.

-

Conclusion

The neurochemical profile of this compound is complex, defined by its primary action as a high-affinity 5-HT1A receptor partial agonist and supplemented by interactions with dopamine D2, D3, and D4 receptors.[1][3][5] Its distinct mechanism, which does not involve the GABA receptor complex, separates it from benzodiazepine anxiolytics and accounts for its favorable side-effect profile, including a low potential for abuse and dependence.[2] The extensive metabolism of this compound to pharmacologically active compounds, such as 6-hydroxythis compound and 1-PP, further contributes to its overall in vivo effects.[11][15] A thorough understanding of this multifaceted neuropharmacology is critical for the rational development of novel therapeutics targeting these systems and for optimizing the clinical application of this compound in treating anxiety and other neuropsychiatric disorders.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Behavioral and neurophysiological effects of this compound in healthy and depression-like state juvenile salmon [frontiersin.org]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Occupancy of Dopamine D3 and D2 Receptors by this compound: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurochemical effects of this compound, a novel psychotropic drug, on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Notes on this compound's mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. revvity.com [revvity.com]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

Preclinical Profile of Buspirone: A Technical Guide to its Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone is an anxiolytic agent approved for the management of generalized anxiety disorder (GAD).[1] Unlike classical anxiolytics such as benzodiazepines, this compound lacks sedative, muscle relaxant, and anticonvulsant properties, classifying it as an "anxioselective" agent.[2] Its distinct pharmacological profile, primarily centered on the serotonergic system, has been a subject of extensive preclinical investigation to elucidate the mechanisms underlying its anxiolytic effects. This technical guide provides an in-depth review of the preclinical studies on this compound, focusing on its mechanism of action, the experimental models used to evaluate its efficacy, and the quantitative outcomes of these studies.

Core Mechanism of Action

This compound's anxiolytic activity is primarily attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][3] It also exhibits a weaker affinity for dopamine D2 receptors, acting as an antagonist.[4][5]

Serotonergic System Modulation

This compound's interaction with 5-HT1A receptors is multifaceted:

-

Presynaptic Autoreceptors: this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[6][7] This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin release.[6]

-

Postsynaptic Receptors: It functions as a partial agonist at postsynaptic 5-HT1A receptors in brain regions implicated in anxiety, such as the hippocampus and cortex.[6][8]

The delayed onset of this compound's clinical effects (typically 2 to 4 weeks) is thought to be due to adaptive changes in 5-HT1A receptors following chronic administration, leading to a normalization of serotonergic neurotransmission.[1][4]

Dopaminergic System Interaction

This compound displays a moderate affinity for dopamine D2 receptors, where it acts as a weak antagonist.[4][9] While its serotonergic activity is considered its primary mechanism of action for anxiolysis, this interaction with the dopaminergic system may contribute to its overall pharmacological profile.[4][10] However, it does not significantly alter dopamine transmission in a way that causes the motor side effects associated with potent dopamine antagonists.[4]

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathways modulated by this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. youtube.com [youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethological evaluation of the effects of acute and chronic this compound treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Buspirone's Role in Neurogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Buspirone, an azapirone anxiolytic agent, is well-established as a partial agonist of the serotonin 1A (5-HT1A) receptor and a weak antagonist of the dopamine D2 receptor.[1] Beyond its recognized anxiolytic properties, a growing body of evidence highlights this compound's capacity to promote adult neurogenesis, particularly within the hippocampus. This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental evidence underpinning this compound's neurogenic effects. It details key experimental protocols for assessing neurogenesis and receptor binding, presents quantitative data from pivotal studies in structured tables, and visualizes complex biological and experimental processes using signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound's pharmacological profile is distinct from that of other anxiolytics like benzodiazepines.[2] Its primary mechanism involves high-affinity partial agonism at presynaptic and postsynaptic 5-HT1A receptors.[3][4]

-

Presynaptic 5-HT1A Autoreceptors: As a full agonist at these receptors located on serotonergic neurons in the raphe nuclei, this compound inhibits neuron firing and reduces serotonin (5-HT) synthesis and release through a negative feedback mechanism.[5][6] Chronic administration leads to the desensitization of these autoreceptors, ultimately resulting in increased serotonergic neurotransmission.[3]

-

Postsynaptic 5-HT1A Heteroreceptors: this compound acts as a partial agonist at these receptors, which are abundant in the hippocampus, cortex, and amygdala.[5][6] This interaction is believed to mediate its primary therapeutic effects and its influence on neurogenesis.

-

Dopamine D2 Receptors: this compound also functions as a weak antagonist at presynaptic D2 autoreceptors, which can lead to an enhancement of dopaminergic cell firing.[1][2]

Preclinical Evidence for Neurogenesis

Animal studies have demonstrated that this compound administration enhances cell proliferation and neurogenesis in key neurogenic niches: the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.[7] This effect has been observed in both adult and aged animals.[7] The cognitive-enhancing effects of this compound are linked to this enhanced hippocampal neurogenesis.[8]

Summary of Quantitative Data from Animal Studies

| Study Subject | This compound Dose | Brain Region | Key Findings | Citation |

| Opossum (Monodelphis domestica) | Not specified | Dentate Gyrus (DG), Subventricular Zone (SVZ) | Boosted cell proliferation in both adult and aged opossums. | [7] |

| Mouse (C57BL/6, Rotenone Model) | 1, 3, or 10 mg/kg i.p. | Midbrain, Striatum, Prefrontal Cortex, Amygdala, Hippocampus | 10 mg/kg dose prevented degeneration of TH-positive neurons and upregulated BDNF and ADNP expression. | [9][10] |

| Rat (Long-Evans) | 0.03, 0.1, 0.3 mg/kg p.o. | Not specified (Behavioral) | Anxiolytic activity in the elevated plus-maze test at low doses. | [11] |

| Rat (Wistar) | 0.1, 0.3, 1.0, 2.0 mg/kg i.p. | Not specified (Behavioral) | Low doses (0.1 and 0.3 mg/kg) improved acquisition and retention of memory in the water maze test. | [8][12] |

| Rat (Sprague-Dawley, TBI model) | 0.08, 0.1, or 0.3 mg/kg i.p. | Hippocampus, Cortex | Improved spatial learning and reduced lesion size post-traumatic brain injury (TBI). | [13][[“]] |

| Rat (Wistar, Social Isolation Model) | 1 mg/kg/day for 14 days | Hippocampus | Reversed the isolation-induced reduction in hippocampal serotonin (5-HT) levels. | [15] |

Signaling Pathways in this compound-Mediated Neurogenesis